N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide
N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide
Brand Name:
Vulcanchem
CAS No.:
16571-89-4
VCID:
VC0092142
InChI:
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1
SMILES:
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2
Molecular Formula:
C16H25N3O
Molecular Weight:
275.39 g/mol
N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide
CAS No.: 16571-89-4
Main Products
VCID: VC0092142
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
CAS No. | 16571-89-4 |
---|---|
Product Name | N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide |
Molecular Formula | C16H25N3O |
Molecular Weight | 275.39 g/mol |
IUPAC Name | N-[(2S)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
Standard InChI | InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1 |
Standard InChIKey | ZBAFFZBKCMWUHM-AWEZNQCLSA-N |
Isomeric SMILES | CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCCC2 |
SMILES | CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Canonical SMILES | CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Synonyms | N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide |
PubChem Compound | 204541 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume